N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimidine core substituted with a sulfanyl-acetamide group and a 2,4-difluorophenyl moiety. The piperazine ring is functionalized with a 2-methoxyphenyl group, which contributes to its electronic and steric profile. Such structural elements are common in bioactive molecules targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the piperazine moiety’s affinity for these proteins .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)21-8-9-26-23(28-21)33-15-22(31)27-18-7-6-16(24)14-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQYKOSFWIKNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group, a piperazine moiety, and a pyrimidine ring. The presence of these functional groups is critical for its biological activity.
- Inhibition of Enzymatic Activity :
- Targeting Cancer Cell Lines :
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
Case Studies
- Study on Cancer Cell Lines :
- Mechanistic Insights :
Scientific Research Applications
Pharmacological Studies
N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has shown promise in pharmacological research due to its potential as a therapeutic agent. The compound exhibits properties that may be beneficial for treating various diseases, including:
- Antidepressant Activity : Compounds containing piperazine moieties are often studied for their antidepressant effects. Research indicates that modifications to the piperazine structure can enhance activity against depression .
- Anticancer Properties : The pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies show that similar compounds can induce apoptosis in cancer cells .
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its application in drug development:
- Protein Interaction Studies : Computational modeling has been employed to assess how this compound interacts with specific protein targets involved in disease pathways. For instance, molecular docking studies reveal potential binding sites on proteins associated with neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of fluorine substituents. The synthetic pathways are critical for generating derivatives that may have enhanced biological activity or reduced side effects.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | N-Alkylation | Piperazine | Formation of piperazine derivative |
| 2 | Sulfanylation | Thioacetic acid | Introduction of sulfanyl group |
| 3 | Acetylation | Acetic anhydride | Final acetamide product |
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in significant antidepressant effects in animal models . The findings suggest a correlation between structural features and pharmacological activity.
Case Study 2: Anticancer Efficacy
Research published in a peer-reviewed journal highlighted the anticancer properties of pyrimidine-based compounds. In vitro assays showed that compounds with similar structures induced apoptosis in various cancer cell lines, indicating a potential therapeutic role for this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Comparisons
*Estimated based on molecular formula.
Key Observations:
- Halogen Effects: Fluorine and chlorine substituents influence lipophilicity and metabolic stability. The 2,4-difluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ).
- Heterocyclic Core : Pyrimidine-based compounds (target and M459-1056) exhibit planar structures conducive to π-π stacking, whereas triazole derivatives () may adopt different binding conformations.
Pharmacological Implications
- Piperazine Derivatives : Piperazine moieties are prevalent in central nervous system (CNS) drugs. The sulfonyl-piperazine compound () likely exhibits distinct pharmacokinetics due to its sulfonyl group, which may reduce CNS penetration compared to methoxy-substituted analogs.
- Pyrimidine vs. Triazole Cores : Pyrimidine’s rigidity may favor binding to enzymes or receptors requiring planar interactions (e.g., kinase inhibitors), while triazoles offer conformational flexibility for targeting allosteric sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
